molecular formula C18H19BrN2O5S B3460638 ethyl 4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate

ethyl 4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate

Cat. No.: B3460638
M. Wt: 455.3 g/mol
InChI Key: XNMBWSUFKDQKNJ-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a brominated aniline derivative, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination of Aniline: Aniline is brominated using bromine in the presence of a suitable solvent to obtain 2-bromoaniline.

    Sulfonylation: 2-bromoaniline is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-bromo-N-methylsulfonylaniline.

    Acetylation: The resulting 2-bromo-N-methylsulfonylaniline is acetylated using acetic anhydride to form 2-(2-bromo-N-methylsulfonylanilino)acetyl chloride.

    Coupling with Ethyl 4-aminobenzoate: Finally, the acetyl chloride derivative is reacted with ethyl 4-aminobenzoate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, altering the compound’s properties.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Oxidized sulfonamide derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The brominated aniline and sulfonamide groups may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate.

    2-bromoaniline: Another precursor used in the synthesis.

    N-methylsulfonylaniline: A related compound with similar structural features.

Uniqueness

This compound is unique due to the combination of its brominated aniline, sulfonamide, and benzoate ester groups. This unique structure imparts specific chemical and biological properties that are not found in its individual precursors or related compounds.

Properties

IUPAC Name

ethyl 4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5S/c1-3-26-18(23)13-8-10-14(11-9-13)20-17(22)12-21(27(2,24)25)16-7-5-4-6-15(16)19/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMBWSUFKDQKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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